2-(3,4,5-三甲氧基苯基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

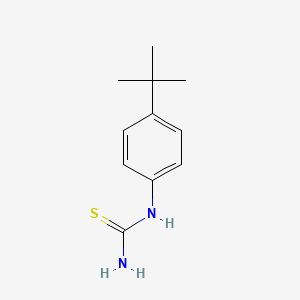

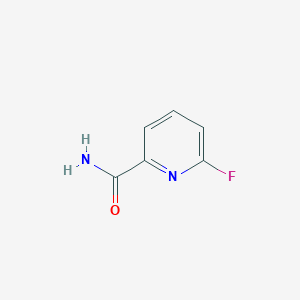

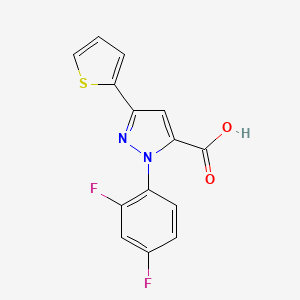

2-(3,4,5-Trimethoxyphenyl)piperazine is a chemical compound that is part of the piperazine class, which is known for its diverse pharmacological properties. Piperazine derivatives are often explored for their potential therapeutic effects, including antidepressant and antianxiety activities. The trimethoxyphenyl moiety suggests the presence of methoxy groups that could influence the compound's interaction with biological targets.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multiple steps, including condensation reactions and cyclization. For instance, a related compound was synthesized starting from 2-acetylfuran, which underwent Claisen Schmidt condensation with aromatic aldehyde, followed by cyclization with hydroxylamine hydrochloride to form an isoxazoline. This intermediate was then subjected to Mannich’s reaction with N-methyl piperazine to produce the desired piperazine derivative . Although the exact synthesis of 2-(3,4,5-Trimethoxyphenyl)piperazine is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The trimethoxyphenyl group attached to the piperazine ring suggests that the compound would have three methoxy groups (-OCH3) on the phenyl ring, which could affect its electronic and steric properties. The structure of related compounds has been confirmed using techniques such as IR, 1H NMR, 13C-NMR, and Mass spectrometry .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including those involved in their synthesis. The presence of the trimethoxyphenyl group could also influence the reactivity of the compound, potentially affecting its metabolic pathways. For example, the metabolites of a related compound, 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, were synthesized to confirm their structures, indicating that such compounds can be metabolized in vivo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3,4,5-Trimethoxyphenyl)piperazine would be influenced by the piperazine core and the trimethoxyphenyl substituent. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compound. The pharmacological evaluation of related compounds has shown significant antidepressant and antianxiety activities, which could be attributed to their chemical properties and how they interact with biological targets .

科学研究应用

CNS药理学

对2-(3,4,5-三甲氧基苯基)哌嗪及其类似物的研究揭示了对中枢神经系统(CNS)的显著影响。 Majchrzak等人(1983年)的一项研究发现,2-(3,4,5-三甲氧基苯基)哌嗪衍生物显示出镇静活性,表明它们在修改CNS活动中的潜力(Majchrzak et al., 1983)。

抗癌特性

多项研究已经调查了与2-(3,4,5-三甲氧基苯基)哌嗪相关的化合物的抗癌特性。例如,Wang等人(2009年)发现,一种三取代哌嗪衍生物诱导人Burkitt淋巴瘤细胞凋亡(Wang et al., 2009)。Jadala等人(2019年)合成了模拟磺酰基哌嗪的Combretastatin-A4 Carboxamidest,显示出对各种人类癌细胞系的显著抗增殖活性(Jadala等人,2019年)。

受体调节

发现2-(3,4,5-三甲氧基苯基)哌嗪的衍生物Trimetazidine能够调节大鼠前庭神经节中的AMPA/糠酸受体,表明其在神经保护和神经受体调节中的作用(Dayanithi et al., 2007)。

药理活性

Brito等人(2018年)的一篇综述讨论了哌嗪衍生物的中枢药理活性,包括与2-(3,4,5-三甲氧基苯基)哌嗪相关的活性,这些活性可用作抗精神病药、抗抑郁药和抗焦虑药(Brito et al., 2018)。

体外抗肿瘤活性

Yurttaş等人(2014年)评估了携带哌嗪酰胺基团的1,2,4-三嗪衍生物的抗肿瘤活性,显示出在对抗乳腺癌细胞方面的潜力(Yurttaş等人,2014年)。

心脏保护作用

Khan等人(2010年)证明,Trimetazidine在再灌注开始时给予时,通过激活特定信号通路改善心肌功能和损伤,显示出作为心脏保护剂的潜力(Khan et al., 2010)。

属性

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-16-11-6-9(10-8-14-4-5-15-10)7-12(17-2)13(11)18-3/h6-7,10,14-15H,4-5,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZIGSBHEDAVBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CNCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378117 |

Source

|

| Record name | 2-(3,4,5-trimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4,5-Trimethoxyphenyl)piperazine | |

CAS RN |

65709-47-9 |

Source

|

| Record name | 2-(3,4,5-trimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)